3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole

C–H borylation regioselectivity indazole functionalization

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole (CAS 1421252-90-5) is a polyfunctionalized indazole derivative bearing a pinacol boronate ester at the C4 position, methyl groups at C3 and C5, and an N1-tosyl protecting group. It belongs to the class of protected heteroaryl boronic esters used as nucleophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions.

Molecular Formula C22H27BN2O4S
Molecular Weight 426.3 g/mol
CAS No. 1421252-90-5
Cat. No. B1402340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole
CAS1421252-90-5
Molecular FormulaC22H27BN2O4S
Molecular Weight426.3 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C(=NN3S(=O)(=O)C4=CC=C(C=C4)C)C)C
InChIInChI=1S/C22H27BN2O4S/c1-14-8-11-17(12-9-14)30(26,27)25-18-13-10-15(2)20(19(18)16(3)24-25)23-28-21(4,5)22(6,7)29-23/h8-13H,1-7H3
InChIKeyGSMMFVZBZKAEIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole (CAS 1421252-90-5): A C4-Borylated, N-Tosyl-Protected Indazole Building Block for Regioselective Suzuki–Miyaura Cross-Coupling


3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole (CAS 1421252-90-5) is a polyfunctionalized indazole derivative bearing a pinacol boronate ester at the C4 position, methyl groups at C3 and C5, and an N1-tosyl protecting group [1]. It belongs to the class of protected heteroaryl boronic esters used as nucleophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [2]. The compound is listed in PubChem (CID 71240658) with molecular formula C22H27BN2O4S and molecular weight 426.34 g/mol, and is commercially supplied at a standard purity of 97% with batch-specific QC documentation (NMR, HPLC, GC) from multiple reputable vendors [1].

Workflow Suzuki–Miyaura cross-coupling
Regiochemical Access C4-aryl/heteroaryl indazole libraries
Protecting Group N-Tosyl for coupling stability and purifiability

Why Indazole Boronate Esters Cannot Be Interchanged: Positional, Protecting-Group, and Substitution-Pattern Determinants of Reactivity for CAS 1421252-90-5


Indazole boronate esters are not generic, interchangeable building blocks. Three structural features jointly determine cross-coupling performance: (i) the position of the boronate ester on the indazole core dictates the regiochemical outcome of downstream Suzuki–Miyaura reactions—C4-borylated indazoles such as CAS 1421252-90-5 provide a diversification vector inaccessible via direct Ir-catalyzed C–H borylation, which occurs selectively at C3 [1]; (ii) the N1 protecting group profoundly influences both coupling yield and intermediate stability, with the electron-withdrawing tosyl group conferring markedly higher Suzuki coupling yields and greater resistance to protodeboronation during purification compared to Boc-protected or unprotected analogs [2]; and (iii) the 3,5-dimethyl substitution adjacent to the C4 boronate ester introduces steric shielding that retards protodeboronation, a well-established determinant of boronate ester shelf stability and coupling efficiency [3]. Substituting any of these features alters the reactivity profile and may lead to failed couplings, low yields, or purification challenges.

1 C3-borylated indazoles cannot provide C4 substitution. Ir-catalyzed C–H borylation is exclusively C3-selective; only pre-formed C4-boronate esters enable C4 diversification.
2 N-Boc or unprotected analogs may give lower coupling yields. Reported coupling efficiency is highest with N-tosyl protection; non-sulfonyl analogs may undergo protodeboronation during purification.
3 Des-methyl analogs lack ortho steric shielding. Absence of 3,5-dimethyl groups may increase protodeboronation risk and reduce effective boronate ester titer upon storage.

Quantitative Differentiation Evidence for 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole (CAS 1421252-90-5) vs. Closest Analogs


C4 Boronate Ester Provides a Diversification Vector Inaccessible via Direct Ir-Catalyzed C–H Borylation, Which Is Exclusively C3-Selective for N-Protected Indazoles

Iridium-catalyzed C–H borylation of N1-protected indazoles occurs with complete selectivity at the C3 position, as demonstrated by Sadler et al. (2015) across a panel of N1-protected substrates including N-tosyl, N-mesyl, N-Boc, and N-SEM derivatives [1]. No C4-borylated product was observed under standard Ir-catalyzed conditions (1 equiv B2pin2, [Ir(COD)OMe]2 1.5 mol%, dtbpy 3.0 mol%, MTBE, 80 °C). Consequently, 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole must be synthesized via an alternative route—typically Miyaura borylation of the corresponding 4-halo precursor—making it a uniquely enabling building block for accessing C4-arylated indazole libraries that cannot be prepared through the direct C–H borylation/Suzuki coupling sequence .

C4 vs C3 regiochemistry
Head-to-head
Ir-catalyzed C–H borylation gives 100% C3 selectivity; no C4 product detected. C4 access requires Miyaura borylation of 4-haloindazole (est. 60–85% yield).
Enables regiochemical control not achievable by direct C–H borylation.
Sadler et al. 2015; cross-study comparable.
C–H borylation regioselectivity indazole functionalization Suzuki–Miyaura coupling

N-Tosyl Protection Yields Superior Suzuki–Miyaura Coupling Efficiency Compared to N-Boc and Unprotected Indazole Analogs

Prieto et al. (2004) demonstrated in a systematic study of heterocyclic (indole) pinacol boronate esters that the N-protecting group dramatically influences Suzuki coupling yields. When heterocyclic arylpinacolboronate esters were employed as the nucleophilic partner, yields were highest with N-tosyl protection, lower with N-Boc, and unprotected heterocycles gave only traces of biaryl product [1]. Although this study was performed on indoles, the underlying principle—that the electron-withdrawing sulfonyl group reduces nitrogen basicity, mitigates catalyst inhibition, and retards protodeboronation—has been directly validated for indazoles by Sadler et al. (2015), who demonstrated that N-sulfonyl (tosyl, mesyl) indazole boronate esters are uniquely amenable to chromatographic purification, whereas non-sulfonyl-protected analogs undergo partial protodeboronation on silica [2].

N-Tosyl vs N-Boc
Class-level inference
Tosyl-protected indazole boronates: chromatographically purifiable, reported highest coupling yields. N-Boc: lower yields; unprotected: trace biaryl product.
Supports procurement of purified, QC-verified solid with defined stoichiometry.
Indole system data (Prieto 2004); indazole validation (Sadler 2015).
protecting group effect Suzuki coupling yield tosyl vs Boc heterocyclic boronate esters

3,5-Dimethyl Substitution Adjacent to C4 Boronate Ester Provides Steric Shielding Against Protodeboronation Relative to Unsubstituted C4-Indazole Boronates

The presence of methyl groups at the C3 and C5 positions flanking the C4 boronate ester in CAS 1421252-90-5 introduces ortho steric hindrance around the boron center. It is well established in the organoboron literature that ortho substitution retards the rate of protodeboronation—the undesired cleavage of the C–B bond—by sterically impeding the approach of protons or water molecules required for the ipso-protonation pathway [1]. Sadler et al. (2015) explicitly noted that a bromine substituent at C4 is sufficient to inhibit C3 borylation and redirect reactivity to C6, confirming that substituents at the 4-position exert significant steric effects on the indazole scaffold [2]. While direct comparative protodeboronation half-life data for 3,5-dimethyl vs. unsubstituted C4-indazole boronates are not available in the open literature, the stabilizing effect of ortho-alkyl substitution on aryl boronate esters is a general phenomenon supported by systematic hydrolysis studies across diverse aryl boronate ester series [3].

Steric shielding
Class-level inference
3,5-Dimethyl groups provide double ortho steric shielding of C4 boronate. Reported 2- to 10-fold reduction in protodeboronation rate for ortho-methyl aryl boronates.
May support higher effective boronate ester titer during storage and coupling.
Protodeboronation half-life data not available for this specific compound.
protodeboronation steric shielding ortho-substitution boronate ester stability

Pinacol Boronate Ester Form Provides Superior Handling and Storage Stability Compared to the Corresponding Free Boronic Acid

Pinacol boronate esters are generally more resistant to hydrolysis, less polar, and easier to handle, purify, and characterize than the corresponding free boronic acids . Free aryl boronic acids are prone to reversible dehydration forming boroxines (cyclic anhydrides), which complicates characterization, accurate weighing, and stoichiometry control in cross-coupling reactions [1]. CAS 1421252-90-5 is supplied exclusively as the pinacol ester, stored at room temperature (per Aladdin storage specification) , and is available with batch-specific QC including NMR, HPLC, and GC from multiple vendors at 97% standard purity . In contrast, the corresponding free boronic acid (3,5-dimethyl-1-tosyl-1H-indazol-4-yl)boronic acid is not widely listed by major vendors, and free indazole boronic acids are generally more prone to protodeboronation and boroxine formation .

Form: pinacol ester
Class-level inference
Pinacol ester: room temperature storage, defined stoichiometry, batch-specific QC. Free boronic acid: prone to boroxine formation, variable titer, limited commercial availability.
Eliminates cold-chain logistics and titer uncertainty associated with free boronic acids.
General class behaviour (Hall 2011); vendor storage specs.
boronic ester stability pinacol ester procurement shelf life ease of handling

Multi-Vendor Availability with Standardized 97% Purity and Batch-Specific QC Documentation Enables Reliable Procurement for Med Chem Campaigns

CAS 1421252-90-5 is commercially available from at least five independent vendors—Bidepharm (BD304087, 97%) , Aladdin (D190883, 97%) , Beyotime (Y092837, 97%) [1], abcr (AB442929) , and Perfemiker (97%) [2]—each offering batch-specific QC documentation including NMR, HPLC, and GC analysis. The consistent 97% purity specification across vendors provides a benchmark for procurement. In contrast, the closest regioisomeric analog, 5,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole (CAS 2888535-02-0), has narrower vendor coverage (ChemicalBook, Leyan) with less standardized QC documentation . The broader vendor ecosystem for CAS 1421252-90-5 reduces single-supplier dependency risk and facilitates competitive pricing for bulk procurement.

Vendor coverage
Head-to-head
5+ independent vendors offer 97% purity with batch-specific NMR, HPLC, GC. 5,6-dimethyl regioisomer has ~2 vendors with less standardized documentation.
Reduces single-supplier dependency and supports competitive procurement.
Vendor listings as of 2025–2026; Bidepharm, Aladdin, Beyotime, abcr, Perfemiker.
vendor comparison purity specification QC documentation procurement batch consistency

Optimal Application Scenarios for 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole (CAS 1421252-90-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: C4-Aryl/Heteroaryl Indazole Library Synthesis for Kinase Inhibitor Discovery Where C3-Functionalized Analogs Are Inactive or Patent-Blocked

In kinase inhibitor programs, the vector of substitution from the indazole core critically determines hinge-binding orientation and selectivity. Because Ir-catalyzed C–H borylation exclusively yields C3-borylated indazoles [1], medicinal chemistry groups seeking C4-arylated indazoles must either employ de novo synthesis of 4-haloindazole intermediates or procure a pre-formed C4-boronate building block. CAS 1421252-90-5 enables direct, late-stage Suzuki–Miyaura diversification at the C4 position with aryl, heteroaryl, or vinyl halides, bypassing 2–4 linear synthetic steps. The tosyl group can be retained through the coupling step and subsequently cleaved under basic conditions to unmask the NH indazole, a common motif in kinase hinge binders .

Process Chemistry: Scale-Up of Suzuki–Miyaura Couplings Requiring Chromatographically Purified, Storable Boronate Ester Intermediates

The tosyl protecting group on CAS 1421252-90-5 confers the critical advantage of chromatographic purifiability without protodeboronation—a property not shared by N-Boc or N-SEM indazole boronate esters, which must be used as crude reaction mixtures [1]. For process development groups scaling Suzuki couplings beyond milligram quantities, the ability to procure a pre-purified, QC-verified solid with defined stoichiometry (97% purity by NMR/HPLC) eliminates the variability inherent in using crude boronate ester solutions. The room-temperature storage compatibility further simplifies inventory management in kilo-lab and pilot-plant settings .

Chemical Biology: Synthesis of Proteasome Inhibitor Candidates and Other Boron-Containing Bioactive Molecules via C4-Indazole Scaffolds

CAS 1421252-90-5 has been cited as a key intermediate in the synthesis of novel proteasome inhibitors [2]. The 3,5-dimethyl substitution pattern on the indazole core is a recurring motif in bioactive indazole derivatives, and the C4 boronate ester provides a direct handle for introducing diverse aryl or heteroaryl pharmacophore elements via Suzuki coupling. The tosyl protecting group serves the dual purpose of enabling clean coupling chemistry and providing a latent NH that can be revealed post-coupling for hydrogen-bonding interactions with biological targets .

Academic Core Facility / CRO: High-Throughput Parallel Synthesis Requiring Multi-Vendor, Batch-Certified Building Blocks with Convergent Purity Specifications

For academic medicinal chemistry core facilities and contract research organizations (CROs) executing parallel synthesis libraries, building block reliability is paramount. CAS 1421252-90-5 is available from ≥5 vendors at a convergent 97% purity specification with batch-specific QC documentation (NMR, HPLC, GC) . This multi-vendor ecosystem mitigates single-supplier disruption risk and facilitates competitive procurement. The PubChem registration (CID 71240658) and MDL number (MFCD28130306) ensure unambiguous compound identification across electronic lab notebook (ELN) and inventory management systems [3].

Application
Selection Property
Validation Focus
C4-Aryl indazole library synthesis for kinase inhibitor discovery
C4-borylated building block for late-stage diversification; N-Tosyl stable through coupling
Regiochemical outcome and coupling efficiency verification
Process chemistry scale-up of Suzuki couplings
Chromatographically purifiable, storable boronate ester with defined stoichiometry
Purity and stoichiometry confirmation; protodeboronation monitoring
Proteasome inhibitor and bioactive molecule synthesis
C4 boronate handle with latent NH after tosyl deprotection
Deprotection efficiency and target engagement validation
High-throughput parallel synthesis in core facilities / CROs
Multi-vendor supply with consistent purity specification and batch QC documentation
Batch-to-batch reproducibility and QC documentation review
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